4-(4-Methoxybenzoyl)-4-methylheptanedinitrile
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Overview
Description
4-(4-Methoxybenzoyl)-4-methylheptanedinitrile is an organic compound characterized by the presence of a methoxybenzoyl group attached to a heptanedinitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxybenzoyl)-4-methylheptanedinitrile typically involves the reaction of 4-methoxybenzoyl chloride with a suitable heptanedinitrile precursor under controlled conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxybenzoyl)-4-methylheptanedinitrile undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 4-(4-Formylbenzoyl)-4-methylheptanedinitrile or 4-(4-Carboxybenzoyl)-4-methylheptanedinitrile.
Reduction: 4-(4-Methoxybenzoyl)-4-methylheptanediamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Methoxybenzoyl)-4-methylheptanedinitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Methoxybenzoyl)-4-methylheptanedinitrile involves its interaction with specific molecular targets and pathways. The methoxybenzoyl group can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. The nitrile groups may also participate in covalent modifications of target proteins, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoic acid: Shares the methoxybenzoyl group but lacks the heptanedinitrile backbone.
4-Methoxybenzoyl chloride: A precursor in the synthesis of 4-(4-Methoxybenzoyl)-4-methylheptanedinitrile.
4-Methoxybenzyl alcohol: Contains the methoxybenzyl group but differs in its functional groups and reactivity.
Uniqueness
This compound is unique due to its combination of methoxybenzoyl and heptanedinitrile groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, setting it apart from other similar compounds.
Properties
CAS No. |
5423-18-7 |
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Molecular Formula |
C16H18N2O2 |
Molecular Weight |
270.33 g/mol |
IUPAC Name |
4-(4-methoxybenzoyl)-4-methylheptanedinitrile |
InChI |
InChI=1S/C16H18N2O2/c1-16(9-3-11-17,10-4-12-18)15(19)13-5-7-14(20-2)8-6-13/h5-8H,3-4,9-10H2,1-2H3 |
InChI Key |
HELRQCYUCJKKCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC#N)(CCC#N)C(=O)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
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